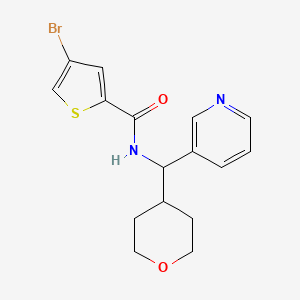

![molecular formula C18H22N6 B2566297 7-(4-Benzylpiperidin-1-yl)-3-ethyltriazolo[4,5-d]pyrimidine CAS No. 899978-04-2](/img/structure/B2566297.png)

7-(4-Benzylpiperidin-1-yl)-3-ethyltriazolo[4,5-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“7-(4-Benzylpiperidin-1-yl)-3-ethyltriazolo[4,5-d]pyrimidine” is a complex organic compound. It belongs to the class of pyrazolo[4,3-d]pyrimidines . Pyrazolo[4,3-d]pyrimidines have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are established drug targets .

Synthesis Analysis

The synthesis of pyrazolo[4,3-d]pyrimidines involves various structural modifications . A copper-catalyzed approach has been used for synthesizing a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines . This strategy afforded a series of twenty-seven glycohybrids up to 98% yield with diverse stereochemistry .Molecular Structure Analysis

The molecular structure of “7-(4-Benzylpiperidin-1-yl)-3-ethyltriazolo[4,5-d]pyrimidine” can be analyzed using various spectroscopic techniques such as infrared and mass spectroscopy, 1H NMR, elemental analyses, and single crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involving “7-(4-Benzylpiperidin-1-yl)-3-ethyltriazolo[4,5-d]pyrimidine” can be complex and varied. For instance, a copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of “7-(4-Benzylpiperidin-1-yl)-3-ethyltriazolo[4,5-d]pyrimidine” can be determined using various analytical techniques. For instance, the melting point, yield, and NMR data can provide valuable information about the compound .科学的研究の応用

Synthesis and Biological Activities

Heterocyclic Synthesis : The compound's framework is integral to the synthesis of novel heterocycles, including pyrimidine derivatives, which exhibit significant biological activities. Research by El-Agrody et al. (2001) showcases the synthesis of various pyrimidine derivatives, demonstrating the versatility of triazolopyrimidine compounds in generating biologically active molecules with potential antimicrobial properties (El-Agrody et al., 2001).

Antimicrobial Evaluation : Thienopyrimidine derivatives, synthesized through reactions involving heteroaromatic o-aminonitrile, have shown pronounced antimicrobial activity, indicating the relevance of triazolopyrimidine structures in developing new antimicrobial agents (Bhuiyan et al., 2006).

Adenosine Receptor Affinity : Novel triazolopyrimidine derivatives have been prepared to exhibit high affinity and selectivity for the A1 adenosine receptor subtype, suggesting their utility in exploring adenosine receptor pharmacology (Betti et al., 1998).

Advancements in Synthesis Techniques

Green Chemistry Approaches : The synthesis of benzo[4,5]imidazo[1,2-a]pyrimidine and triazolopyrimidine derivatives has been enhanced by employing green chemistry methodologies, utilizing water as the solvent and highlighting the shift towards environmentally benign synthesis practices (Liu et al., 2012).

Phosphodiesterase Inhibitors : Triazolopyrimidine derivatives have been investigated for their potential as cyclic 3',5'-monophosphate phosphodiesterase inhibitors, offering insights into their application as new cardiovascular agents (Novinson et al., 1982).

特性

IUPAC Name |

7-(4-benzylpiperidin-1-yl)-3-ethyltriazolo[4,5-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6/c1-2-24-18-16(21-22-24)17(19-13-20-18)23-10-8-15(9-11-23)12-14-6-4-3-5-7-14/h3-7,13,15H,2,8-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INYVNEWFDYCKIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=NC=N2)N3CCC(CC3)CC4=CC=CC=C4)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-Benzylpiperidin-1-yl)-3-ethyltriazolo[4,5-d]pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3'-[3-(Trifluoromethyl)phenyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2566215.png)

![(1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine hydrochloride](/img/structure/B2566217.png)

![1-[(2,4-dichlorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2566223.png)

![N'-(3-Chloro-2-methylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2566224.png)

![4-[3-(4-Chlorophenyl)sulfonyl-6-fluoroquinolin-4-yl]morpholine](/img/structure/B2566225.png)

![4-(N,N-diallylsulfamoyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2566233.png)

![3,9-dimethyl-7-pentyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]purine-6,8-dio ne](/img/structure/B2566235.png)

![3,4-difluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2566236.png)

![2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2566237.png)